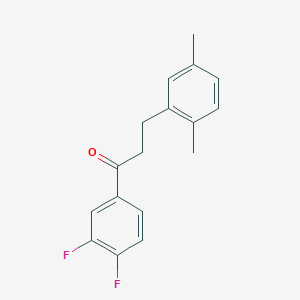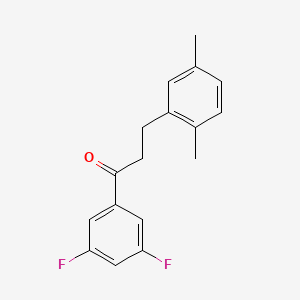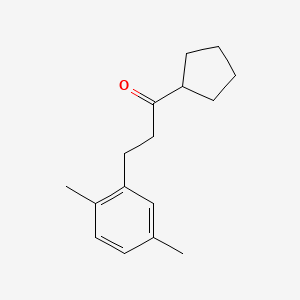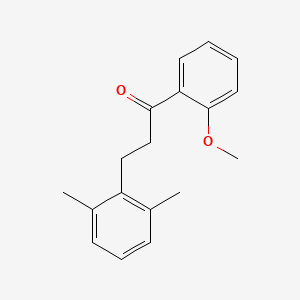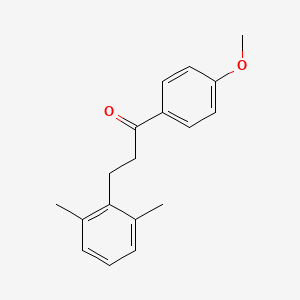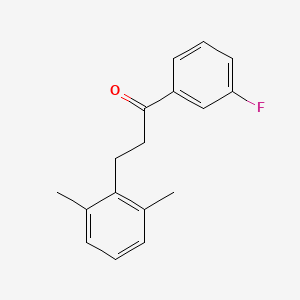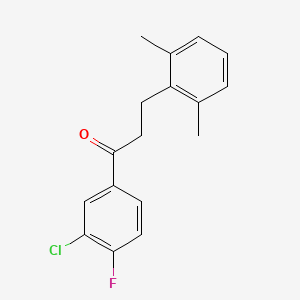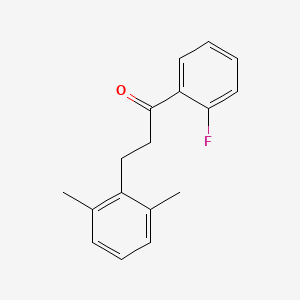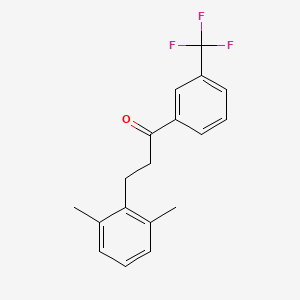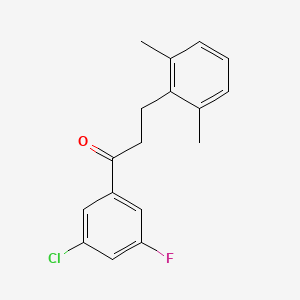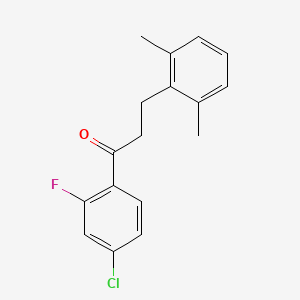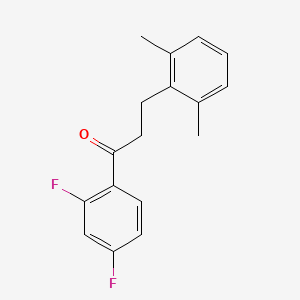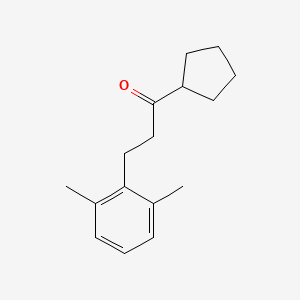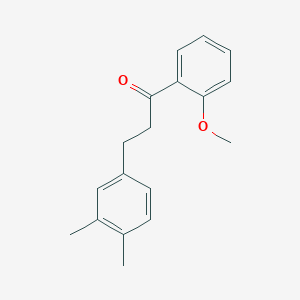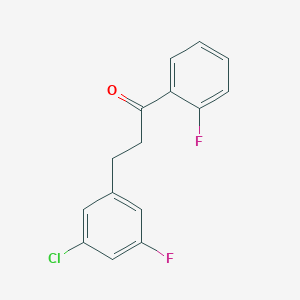
3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-5-fluorophenylboronic acid” is similar to the requested compound . It has a molecular formula of C6H5BClFO2 and a molecular weight of 174.37 g/mol . Another related compound is “(3-Chloro-5-fluorophenyl)(phenyl)methanol” with a molecular formula of C13H10ClFO and a molecular weight of 236.67 g/mol .
Synthesis Analysis
While specific synthesis information for “3-(3-Chloro-5-fluorophenyl)-2’-fluoropropiophenone” was not found, a related compound “1-(3-chloro-5-fluorophenyl)but-3-yn-1-ol (3r)” was synthesized with a yield of 95% .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-fluorophenyl)(phenyl)methanol” was analyzed and it was found that it has a basic helix-loop-helix domain and two PAS (PAS-A and PAS-B) domains near the protein N-terminus .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-fluorophenylboronic acid” include a molecular weight of 174.37 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, rotatable bond count of 1, exact mass of 174.0055154 g/mol, monoisotopic mass of 174.0055154 g/mol, topological polar surface area of 40.5 Ų, and heavy atom count of 11 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Analysis : Compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone have been synthesized for studying their molecular geometry and chemical reactivity. Studies involve spectral analysis, quantum chemical studies, and density functional theory (DFT) calculations to understand the molecular electrostatic potential and HOMO-LUMO frontier orbitals (Satheeshkumar et al., 2017).
Structure and Reactivity : The molecular structure and reactivity of similar compounds are of interest, with studies on their synthesis and structural characterization using methods like X-ray diffraction. This helps in identifying chemically active sites and understanding the properties of such compounds (Allcock et al., 1991).
Biocatalysis
- Enzymatic Reduction : Research has explored the reduction of similar compounds using Saccharomyces cerevisiae as a biocatalyst. This approach optimizes the conditions for effective conversion in biocatalytic processes (이해룡 et al., 2011).
Polymer Chemistry
Copolymerization Studies : Compounds with a similar structure have been used in the synthesis and copolymerization with other materials like styrene. Such research focuses on the synthesis of novel ethylenes and their potential applications in polymer chemistry (Hussain et al., 2019).
Synthetic Route Development : An improved synthetic route for similar compounds has been developed, focusing on cost-effective and efficient synthesis. Such research is crucial for large-scale production and industrial applications (Baek & Harris, 2005).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Studies on similar compounds have involved the analysis of crystal structures to understand weak interactions involving fluorine. This provides insights into altered packing modes and intermolecular interactions (Prasanna & Row, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-7-10(8-12(17)9-11)5-6-15(19)13-3-1-2-4-14(13)18/h1-4,7-9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXOMWOMCBZMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644964 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone | |
CAS RN |
898750-94-2 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

